

BMS-310705: A Technical Guide to a Novel Tubulin Polymerization Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

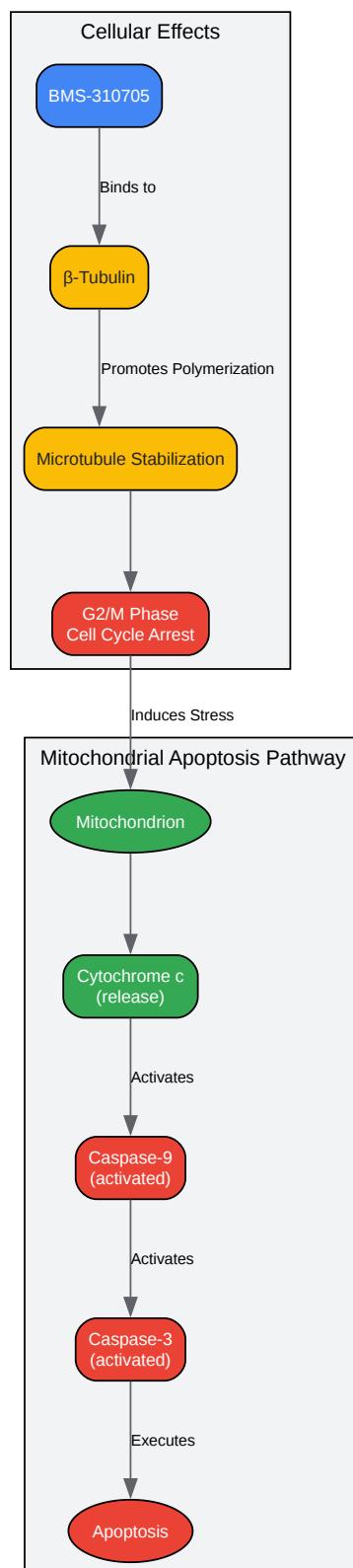
Compound Name: BMS 310705

Cat. No.: B15567588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.^{[1][2]} Developed by Bristol-Myers Squibb in collaboration with the German Research Centre for Biotechnology, it was investigated for its potential as an anticancer therapeutic.^[3] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin, leading to microtubule stabilization, cell cycle arrest, and ultimately, apoptosis.^[4] A key structural feature of BMS-310705 is an amino group at the C21 position of the methylthiazole ring, which enhances its chemical stability and water solubility, allowing for a cremophore-free formulation.^{[1][2]} Although it showed promising preclinical activity and entered Phase I clinical trials, its clinical development appears to have been discontinued.^{[1][3]} This guide provides an in-depth overview of the technical details of BMS-310705, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its characterization.

Mechanism of Action: Tubulin Polymerization and Apoptosis Induction

BMS-310705 functions as a microtubule-stabilizing agent, interfering with the dynamic instability of microtubules, which are essential for various cellular processes, including cell division.^[4] By binding to β -tubulin, it promotes the polymerization of tubulin dimers into stable

microtubules, leading to an arrest of the cell cycle in the G2/M phase.[4] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.

The primary apoptotic pathway activated by BMS-310705 is the intrinsic, or mitochondrial, pathway. This is evidenced by the release of cytochrome c from the mitochondria into the cytosol, which was observed 12 hours after treatment in preclinical studies.[5] The release of cytochrome c leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Studies have shown no activation of caspase-8, indicating that the extrinsic apoptotic pathway is not significantly involved.[5]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Quantitative Data

In Vitro Cytotoxicity

BMS-310705 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those with resistance to taxanes.

Cell Line	Cancer Type	IC50 (nM)	Notes
KB-31	Cervical Cancer	0.8	More potent than Epothilone B (IC50 = 1.2 nM)
OC-2	Ovarian Cancer	Not specified	0.05 μ M reduced cell survival significantly more than paclitaxel. [5]
NSCLC-3	Non-Small Cell Lung Cancer	Not specified	Apoptosis induction observed. [1]
NSCLC-7	Non-Small Cell Lung Cancer	Not specified	Apoptosis induction observed. [1]

Note: More comprehensive IC50 data across a wider panel of cell lines would be beneficial for a complete activity profile.

Apoptosis Induction

Treatment with BMS-310705 leads to a time- and dose-dependent increase in apoptosis.

Cell Line	Concentration	Time Point	Apoptotic Cells (%)
OC-2	Not specified	24 h	>25%

Note: More detailed dose-response and time-course data would provide a more complete understanding of the apoptotic effects.

Phase I Clinical Trial Data

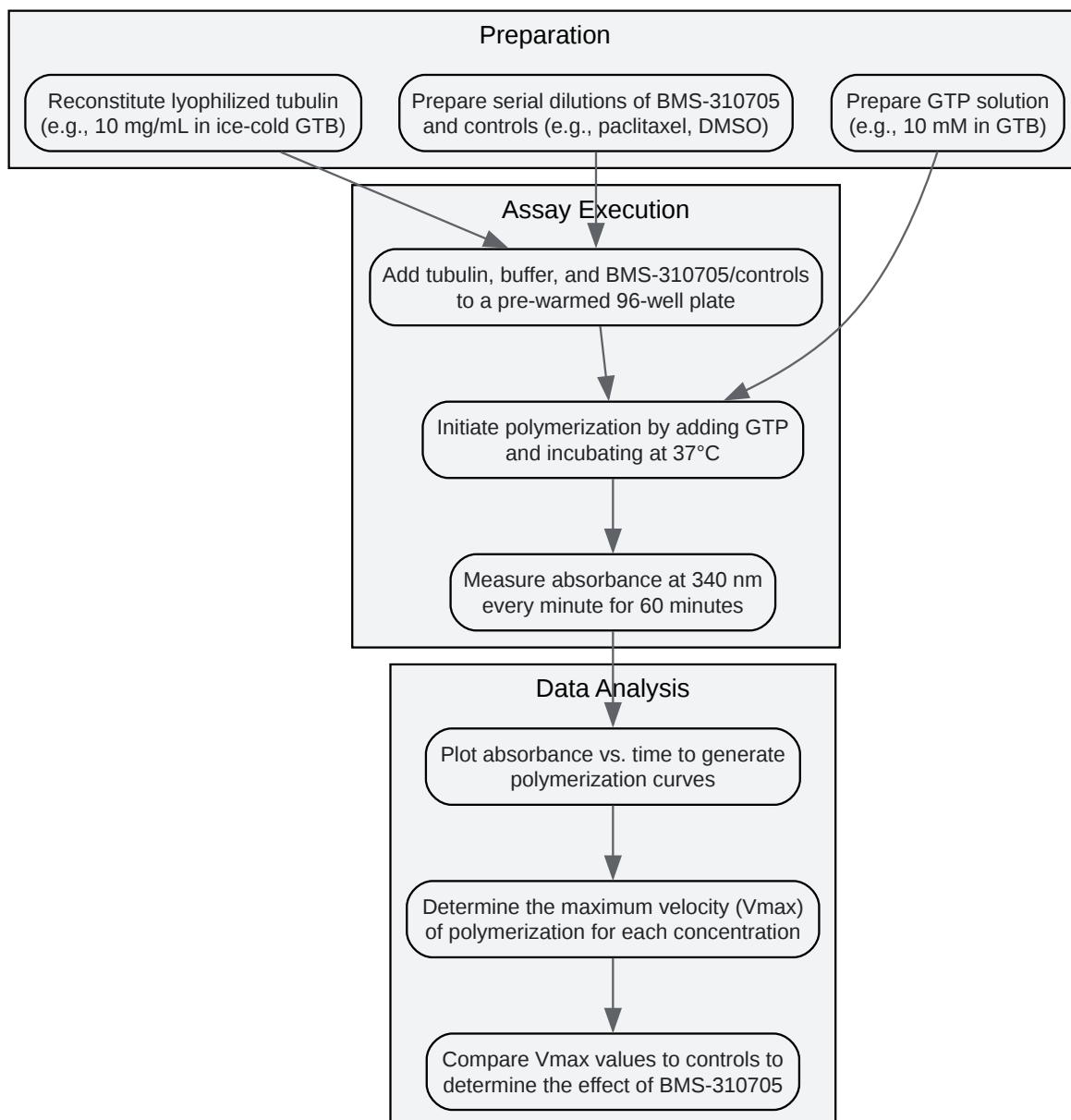
BMS-310705 was evaluated in Phase I clinical trials with two different dosing schedules.

Parameter	Value
Dosing Schedules	
Schedule 1	Days 1, 8, and 15, every 4 weeks
Schedule 2	Days 1 and 8, every 3 weeks
Dose Range Tested	5-30 mg/m ² /week
Maximum Tolerated Dose (MTD)	
Schedule 1	15 mg/m ² /week
Schedule 2	20 mg/m ² /week
Dose-Limiting Toxicity	Diarrhea
Other Common Toxicities	Neurotoxicity (paraesthesia), asthenia, myalgia
Pharmacokinetics	Linear, short half-life
Objective Responses	5 reported

Data from a study with a once-weekly every 3 weeks schedule:[1]

Parameter	Value
Dose Range Tested	0.6-70 mg/m ²
Maximum Tolerated Dose (MTD)	20 mg/m ² and 40 mg/m ² in two different studies
Half-life (t _{1/2})	33-42 h
Clearance (Cl)	17 L/h/m ²
Volume of Distribution (V _d)	443-494 L/m ²

Preclinical Pharmacokinetics


Species	Systemic Clearance (mL/min/kg)	Volume of Distribution (Vss; L/kg)	Oral Bioavailability (%)
Mice	152	38	21
Rats	39	54	34
Dogs	25.7	4.7	40

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of BMS-310705.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of BMS-310705 on the polymerization of purified tubulin by monitoring the increase in turbidity.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

- Lyophilized tubulin (>99% pure)
- General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
- GTP solution
- BMS-310705
- Positive control (e.g., paclitaxel)
- Negative control (vehicle, e.g., DMSO)
- 96-well clear, flat-bottom microplate
- Temperature-controlled microplate reader

Procedure:

- Reagent Preparation:
 - Reconstitute lyophilized tubulin to a final concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice.
 - Prepare serial dilutions of BMS-310705 and controls in GTB.
 - Prepare a working solution of GTP (e.g., 1 mM final concentration).
- Reaction Setup (on ice):
 - In a pre-warmed 96-well plate, add the desired concentrations of BMS-310705 or controls.
 - Add the tubulin solution to each well.
- Initiation and Measurement:
 - To initiate polymerization, add the GTP working solution to each well.
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.

- Measure the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis:
 - Plot the absorbance at 340 nm against time to generate polymerization curves.
 - Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.
 - Normalize the Vmax values to the vehicle control to determine the effect of BMS-310705 on tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of BMS-310705 by measuring the metabolic activity of cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- BMS-310705
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- 96-well tissue culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

- Compound Treatment:
 - Treat the cells with various concentrations of BMS-310705 for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
- MTT Incubation:
 - Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization:
 - Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the log of the BMS-310705 concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of BMS-310705 on cell cycle distribution using flow cytometry.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- BMS-310705
- Phosphate-buffered saline (PBS)

- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment and Harvesting:
 - Treat cells with different concentrations of BMS-310705 for a specific time (e.g., 24 hours).
 - Harvest the cells by trypsinization and wash with PBS.
- Fixation:
 - Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Staining:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer.
- Data Analysis:
 - Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway.

Materials:

- Cancer cell lines of interest
- BMS-310705
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cytochrome c, anti-PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification:
 - Treat cells with BMS-310705, then lyse the cells to extract total protein.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against the target proteins.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Detection and Analysis:
 - Add ECL substrate and capture the chemiluminescent signal.
 - Quantify the band intensities and normalize to a loading control (e.g., β -actin) to determine changes in protein expression.

Conclusion

BMS-310705 is a potent tubulin polymerization agent that induces G2/M cell cycle arrest and apoptosis through the mitochondrial pathway. Its enhanced water solubility and chemical stability offered advantages over earlier microtubule-targeting agents. Although its clinical development has been halted, the data gathered from preclinical and early clinical studies provide valuable insights into the mechanism of action of epothilone B analogs and can inform the development of future anticancer therapeutics targeting the microtubule network. This technical guide serves as a comprehensive resource for researchers interested in the properties and experimental evaluation of BMS-310705 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Epothilones: A Novel Class of Drugs for the Treatment of Cancer - Page 4 [medscape.com]
- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-310705: A Technical Guide to a Novel Tubulin Polymerization Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567588#bms-310705-as-a-tubulin-polymerization-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com